molecular formula C19H22Cl2N2O3S B2543801 2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953972-88-8

2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2543801
CAS No.: 953972-88-8
M. Wt: 429.36
InChI Key: UXJQMZBWHJKVER-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzenesulfonamide core substituted with dichloro and phenylmorpholino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors critical to cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: Similar in structure but with one less chlorine atom.

    2-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: Another similar compound with a single chlorine substitution.

Uniqueness

What sets 2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide apart from its analogs is the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution may enhance its potential as a therapeutic agent or a biochemical probe.

Properties

IUPAC Name

2,5-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c20-16-7-8-17(21)19(13-16)27(24,25)22-9-4-10-23-11-12-26-18(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,18,22H,4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJQMZBWHJKVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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